DL-Alanine-2-D1

Vue d'ensemble

Description

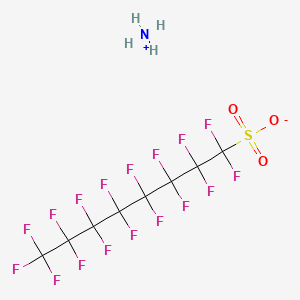

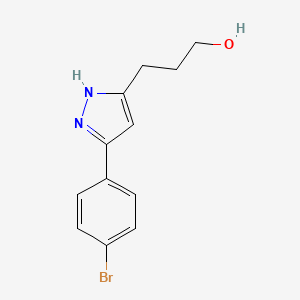

DL-Alanine-2-D1 is the deuterium labeled DL-Alanine-2 . It is a stable isotope of DL-Alanine-2 and is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of DL-Alanine-2-D1 involves the use of deuteroacetic acid and salicylaldehyde . The quantity of the solvents in the crystallization solutions has a large influence on the crystal tip morphology, and on the crystal aspect ratio .Molecular Structure Analysis

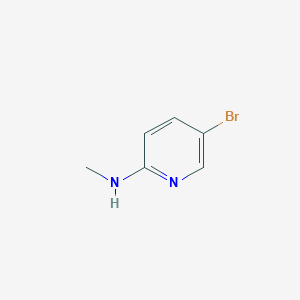

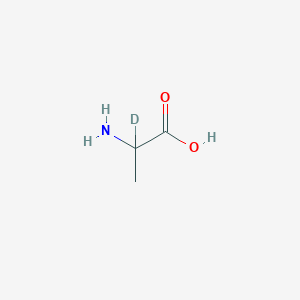

The molecular formula of DL-Alanine-2-D1 is C3H7NO2 . It has a molecular weight of 90.10 g/mol . The InChI is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D .Chemical Reactions Analysis

DL-Alanine-2-D1 is used in mixed ligand (chelate) studies with transition metals such as Cu (II), Zn (ll) and Cd (ll) . The reaction conditions involve the use of deuteroacetic acid and salicylaldehyde .Physical And Chemical Properties Analysis

DL-Alanine-2-D1 has a molecular weight of 90.10 g/mol . It has a topological polar surface area of 63.3 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Magnetic Nanoparticle Synthesis

DL-Alanine-2-D1 has been utilized as a fuel in the auto-combustion synthesis of magnetic nanoparticles, such as magnesium ferrite (MgFe2O4). These nanoparticles exhibit low carbon content and enhanced magnetic properties, which are desirable for applications in drug delivery, high-frequency microwave devices, and transformer cores .

Terahertz Spectroscopy

The compound plays a significant role in terahertz time-domain spectroscopy (THz-TDS). It has been used to measure the absorption spectra of polycrystalline forms of alanine, which are sensitive to crystal structures. This sensitivity makes THz-TDS an effective method for distinguishing between enantiomers and racemic compounds, thus aiding in the determination of enantiometric composition .

Asymmetric Degradation Studies

DL-Alanine-2-D1 is used in research involving the asymmetric degradation of amino acids. For instance, Bacillus subtilis cells capable of degrading D- and L-alanine asymmetrically have been immobilized to effectively remove L-alanine from DL-alanine, leading to the accumulation of D-alanine. This process is crucial for studies on amino acid metabolism and enzymatic selectivity .

Enhancing Magnetic Properties

The use of DL-Alanine-2-D1 in the synthesis of MgFe2O4 nanoparticles has shown to improve their magnetic properties. The annealing of these particles leads to increased crystallite size and saturation magnetization, which is important for the development of soft magnetic materials with low dielectric loss and high electrical resistivity .

Photocatalysis and Pollution Degradation

DL-Alanine-2-D1 synthesized MgFe2O4 nanoparticles have been explored for their photocatalytic properties, particularly in the degradation of pollutants. This application is significant for environmental cleanup and the development of sustainable technologies .

Improvements in Energy Storage

Research has indicated that MgFe2O4/C composite anode materials, synthesized using DL-Alanine-2-D1, show improved cycling rates in lithium-ion batteries. This application is vital for the advancement of energy storage technologies and the creation of more efficient batteries .

Mécanisme D'action

Target of Action

DL-Alanine-2-D1 is the deuterium labeled version of DL-Alanine-2 . It is primarily used as a tracer in drug development processes . The primary targets of DL-Alanine-2-D1 are the same as those of DL-Alanine-2, which are yet to be identified.

Mode of Action

DL-Alanine-2-D1 interacts with its targets in the same way as DL-Alanine-2 . The deuterium labeling allows for the tracking of the compound during drug development processes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The biochemical pathways affected by DL-Alanine-2-D1 are the same as those affected by DL-Alanine-2 . These pathways are derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps .

Pharmacokinetics

The pharmacokinetic properties of DL-Alanine-2-D1 are influenced by the deuterium labeling . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, potentially improving its bioavailability .

Result of Action

The molecular and cellular effects of DL-Alanine-2-D1’s action are the same as those of DL-Alanine-2. The deuterium labeling allows for more precise tracking of these effects during drug development processes .

Action Environment

The action, efficacy, and stability of DL-Alanine-2-D1 can be influenced by various environmental factors. These factors can include the conditions under which the compound is stored and transported . For example, it is recommended that DL-Alanine-2-D1 be stored under the conditions specified in the Certificate of Analysis and transported at room temperature .

Propriétés

IUPAC Name |

2-amino-2-deuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583938 | |

| Record name | (2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanine-2-D1 | |

CAS RN |

31024-91-6 | |

| Record name | (2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is DL-Alanine-2-D1 used in spin-trapping experiments?

A1: DL-Alanine-2-D1, along with other selectively deuterated amino acids, helps to elucidate the structure of free radicals generated in a system []. When exposed to gamma-irradiation, these deuterated amino acids form specific radical species. These radicals can then be "trapped" by a spin trap like t-nitrosobutane. Analyzing the electron spin resonance (ESR) spectra of the resulting radical adducts, particularly the hyperfine splitting patterns influenced by the presence or absence of deuterium, allows researchers to confirm the identity and structure of the initially formed radicals.

Q2: How does deuteration help in interpreting ESR spectra?

A2: Deuterium (2H), a heavier isotope of hydrogen (1H), has a different nuclear spin and gyromagnetic ratio compared to hydrogen. This difference results in altered hyperfine splitting patterns in the ESR spectra of the trapped radicals containing deuterium []. By comparing the ESR spectra of radicals derived from deuterated and non-deuterated alanine, researchers can unambiguously assign hyperfine coupling constants to specific hydrogens within the radical structure. This allows for a more precise determination of the radical's structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)